ACORINE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

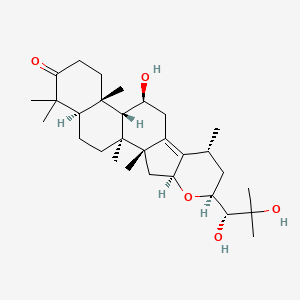

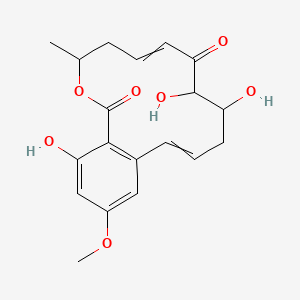

Acorine is an active metabolite of Guanfu base A, which is isolated from Aconitum coreanum . It has been found to have a potent anti-arrhythmic effect .

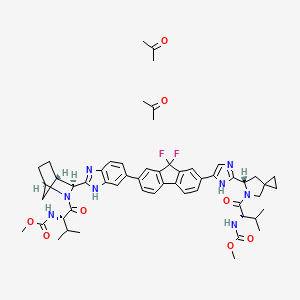

Molecular Structure Analysis

The exact molecular structure of Acorine is not provided in the search results. For a detailed molecular structure analysis, specialized tools or databases like MolView or resources like the Chemistry of Natural Compounds could be used.Applications De Recherche Scientifique

Fluorine Chemistry in Organic Synthesis

Fluorine's small size and high electronegativity have made it a significant element in organic chemistry, particularly in the synthesis of pharmaceutical and agrochemical compounds. The focus has shifted not just to C-F bond formation but also to selective C-F bond activation, which is essential for the synthesis of fluoroorganic compounds. This is highlighted by the development of sophisticated fluorinating reagents and multifunctional building blocks (Amii & Uneyama, 2009).

Nucleophilic, Radical, and Electrophilic Fluorinations

Elemental fluorine serves as a starting point for various fluorination techniques. These include nucleophilic fluorinations using bromine trifluoride, radical fluorinations with F2 under irradiation, and electrophilic fluorinations with acetyl hypofluorite. These methods are crucial for creating compounds with specific fluorinated groups and have broad applications in organic chemistry (Rozen, 2005).

Fluorine-18 in PET Radiopharmaceuticals

Fluorine-18 is extensively used in positron emission tomography (PET) due to its ideal physical and nuclear characteristics. Its versatile chemistry allows for direct or indirect introduction of 18F into molecules, making it a valuable tool in both clinical and preclinical research. The development of efficient 18F-labeling procedures has been crucial for the advancement of PET imaging technology (Jacobson, Kiesewetter, & Chen, 2014).

19F NMR for Biological Interactions

19F NMR is a powerful tool for investigating the interactions of biological molecules. Fluorine's favorable NMR characteristics and its rarity in biological systems make it an excellent probe for studying conformational changes and interactions in peptides and proteins. Advances in biosynthetic methods have facilitated the introduction of fluorine into these biomolecules for detailed molecular-level insights (Marsh & Suzuki, 2014).

Organofluorine Chemistry in Sustainability

The presence of fluorine atoms in pharmaceuticals and materials is pivotal for their unique properties. However, the sustainability of fluorine usage is a concern, as it is sourced from fluorspar (CaF2), a mined material with limited global reserves. Exploring new sources and sustainable practices is vital for the long-term use of fluorinated systems (Harsanyi & Sandford, 2015).

Fluorine in Drug Design

Fluorine plays a critical role in drug design, influencing various properties like potency, conformation, and pharmacokinetics. The strategic incorporation of fluorine can enhance drug properties, and the development of new synthetic methodologies is driven by the need for fluorinated compounds in drug discovery (Gillis et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of ACORINE involves the condensation of two molecules of acetaldehyde followed by cyclization to form the desired compound.", "Starting Materials": [ "Acetaldehyde", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Acetaldehyde is treated with sodium hydroxide to form the sodium salt of acetaldehyde.", "Step 2: The sodium salt of acetaldehyde is then reacted with methanol to form acetaldehyde dimethyl acetal.", "Step 3: Acetaldehyde dimethyl acetal is then treated with hydrochloric acid to form two molecules of acetaldehyde.", "Step 4: The two molecules of acetaldehyde undergo condensation to form 1,3-dioxolane.", "Step 5: The 1,3-dioxolane is then treated with hydrochloric acid to form ACORINE and sodium chloride as a byproduct." ] } | |

Numéro CAS |

1394-49-6 |

Nom du produit |

ACORINE |

Formule moléculaire |

C22H29NO5 |

Poids moléculaire |

387.47 g/mol |

Synonymes |

2α-Acetoxy, 11α,13β,14β-trihydroxy,4β-methylhetisane |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![(1S,2S,4R,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1139187.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)

![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1139193.png)